molecular formula C18H19N3O2 B4506382 N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide

Cat. No.: B4506382
M. Wt: 309.4 g/mol
InChI Key: KXOIKXUBHONXJN-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole ring is constructed through the reaction of o-phenylenediamine with formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The phenoxyacetamide group can be introduced through nucleophilic substitution reactions involving phenoxyacetic acid derivatives .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

A. Adenosine Receptor Modulation
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide has been studied for its interactions with adenosine receptors, particularly the A3 subtype. It has shown promise as a selective antagonist, which could be beneficial in treating conditions like asthma and other inflammatory diseases where adenosine plays a role in pathophysiology .

B. Sodium Channel Modulation
Research indicates that derivatives of benzimidazole, including this compound, can act as modulators of sodium channels, specifically the Nav1.8 subtype. This modulation is significant for developing analgesics targeting pain pathways without affecting other sodium channels, potentially reducing side effects associated with traditional pain management therapies .

Therapeutic Applications

A. Pain Management
The ability of this compound to selectively inhibit Nav1.8 sodium channels suggests its potential application in pain management therapies. By selectively targeting these channels, it may provide effective analgesia while minimizing adverse effects seen with non-selective sodium channel blockers .

B. Cardiovascular Effects
Given its interaction with adenosine receptors, this compound may also have implications in cardiovascular health, particularly in managing conditions like hypertension through modulation of heart rate and vascular tone .

Research Findings and Case Studies

Study ReferenceFocus AreaKey Findings
Adenosine Receptor AntagonismDemonstrated selective inhibition at A3 receptor, suggesting use in asthma treatment.
Sodium Channel ModulationShowed higher activity at Nav1.8 compared to other sodium channels, indicating potential for targeted pain relief.
Cardiovascular ApplicationsExplored effects on heart rate modulation via adenosine receptor pathways, indicating possible therapeutic benefits in cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its antimicrobial properties.

    Benzimidazole-2-thiol: Exhibits strong antioxidant activity .

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is unique due to its specific structural features, which combine the benzimidazole moiety with a phenoxyacetamide group. This combination enhances its potential biological activities and makes it a valuable compound for various scientific research applications .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a phenoxyacetamide structure. This configuration is significant for its biological interactions, particularly in inhibiting specific cellular pathways.

The compound exhibits several mechanisms of action, primarily through:

  • Quorum Sensing Inhibition : Research indicates that compounds with similar structures show potential as quorum sensing inhibitors (QSI). For instance, studies on related benzimidazole derivatives demonstrated varying degrees of QSI activity, suggesting that the structural features of this compound may also provide similar inhibitory effects against bacterial communication systems .
  • Sodium Channel Modulation : The benzimidazole derivatives have been identified as modulators of sodium channels, particularly Nav1.8. This channel plays a crucial role in pain signaling pathways, indicating that this compound could have analgesic properties .
  • Inhibition of T3SS in Pseudomonas aeruginosa : The phenoxyacetamide scaffold has been shown to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical factor in its virulence. The compound's activity was comparable to established inhibitors, with an IC50 value indicating effective inhibition at low concentrations .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Quorum Sensing InhibitionPotential QSI activity observed at varying concentrations
Sodium Channel ModulationModulates Nav1.8 sodium channels, impacting pain pathways
T3SS InhibitionIC50 comparable to known T3SS inhibitors

Study 1: Quorum Sensing Inhibition

A study focused on the synthesis of N-acyl homoserine lactones analogs reported that certain benzimidazole derivatives exhibited low QSI activity but suggested structural modifications could enhance efficacy. This highlights the potential for this compound to be optimized for improved biological activity .

Study 2: Sodium Channel Interaction

Research on sodium channel modulators has shown that benzimidazole derivatives can selectively inhibit Nav1.8 channels over others, presenting a novel pathway for pain management therapies. This aligns with findings that suggest this compound may serve as a therapeutic agent for chronic pain conditions .

Study 3: Antiviral Activity

In vitro studies have indicated that similar phenoxyacetamides exhibit antiviral properties by interfering with viral entry mechanisms, suggesting that this compound could be explored further for antiviral applications .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(13-23-14-7-2-1-3-8-14)19-12-6-11-17-20-15-9-4-5-10-16(15)21-17/h1-5,7-10H,6,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOIKXUBHONXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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